Clk1-IN-1 is a small molecule inhibitor targeting Cdc2-like kinase 1 (CLK1), which is part of the dual-specificity protein kinase family. CLK1 plays a significant role in regulating alternative splicing of pre-mRNA by phosphorylating serine/arginine-rich proteins. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer and neurodegenerative diseases, where aberrant splicing is implicated.
Clk1-IN-1 was developed through structure-based drug design, leveraging the crystal structure of CLK1 to identify compounds that could effectively inhibit its activity. The compound has been synthesized and characterized in various studies, demonstrating its inhibitory effects on CLK1 and its potential for therapeutic use.
Clk1-IN-1 is classified as a selective inhibitor of CLK1 within the broader category of kinase inhibitors. It specifically targets the ATP-binding site of CLK1, competing with ATP for binding and thereby inhibiting the kinase's activity.
The synthesis of Clk1-IN-1 typically involves several steps, including:
The synthesis process may also involve the use of reagents that facilitate specific reactions, such as catalysts or protecting groups to ensure selective reactions occur without unwanted side products.
Clk1-IN-1's molecular structure is characterized by specific functional groups that enhance its binding affinity for CLK1. The structure typically includes:
Crystallographic studies provide insights into how Clk1-IN-1 fits into the ATP-binding site of CLK1, revealing interactions such as hydrogen bonds and hydrophobic contacts that stabilize the inhibitor's binding.
Clk1-IN-1 undergoes specific chemical reactions when interacting with CLK1:
The effectiveness of Clk1-IN-1 can be assessed through enzyme assays that measure the phosphorylation activity of CLK1 in the presence and absence of the inhibitor.
Clk1-IN-1 inhibits CLK1 by occupying its ATP-binding site, thereby blocking access to ATP and preventing phosphorylation of target substrates. This inhibition leads to altered splicing patterns in pre-mRNA, which can have downstream effects on gene expression.
Studies have shown that Clk1-IN-1 can reduce phosphorylation levels of specific serine/arginine-rich proteins, indicating its effectiveness in modulating splicing activity.
Clk1-IN-1 typically exhibits properties such as:
The chemical stability and reactivity of Clk1-IN-1 are important for its application:
Clk1-IN-1 has several scientific applications:
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase belonging to the CMGC group, primarily localized in the nucleus where it phosphorylates serine/arginine-rich (SR) proteins. These proteins are critical components of the spliceosome, governing alternative splicing (AS) by regulating splice-site selection and the assembly of pre-mRNA processing complexes [6] [3]. CLK1-mediated phosphorylation controls the subcellular localization and activity of SR proteins, thereby influencing the production of functionally distinct protein isoforms from a single gene. This process is indispensable for cellular homeostasis, and its dysregulation is implicated in neurodegenerative diseases (e.g., aberrant tau splicing in Alzheimer’s disease), cancer progression (e.g., oncogenic splice variants), and viral replication (e.g., influenza M2 mRNA splicing) [2] [4] [6].
A landmark RNA-Seq study revealed that CLK1 orchestrates an extensive program of periodic alternative splicing coordinated with cell cycle phases. Approximately 1,300 genes undergo CLK1-dependent AS changes during mitosis, including those regulating nuclear division, DNA metabolism, and mitotic spindle assembly. For example, AURKB (aurora kinase B) exhibits cell cycle-dependent intron retention, directly linking CLK1 to genomic stability [3]. Furthermore, CLK1 autoregulates its activity through a feedback loop involving alternative exon 4 skipping. Exon 4 skipping generates a truncated, catalytically inactive CLK1 isoform, creating a self-limiting mechanism to prevent uncontrolled splicing factor phosphorylation [7] [6].
Table 1: Kinase Inhibition Profile of CLK1-IN-1
Kinase | IC₅₀ (nM) | Biological Consequence |
---|---|---|
CLK1 | 2 | Disruption of SR protein phosphorylation |
CLK2 | 31 | Reduced off-target splicing modulation |
CLK4 | 8 | Partial overlap in splicing regulation |
DYRK1A | >100 | Minimized neurodevelopmental side effects |
Source: [1]
Beyond splicing regulation, CLK1 inhibition has emerged as a potent inducer of autophagy, a lysosomal degradation pathway crucial for cellular quality control. CLK1-IN-1, a selective CLK1 inhibitor (IC₅₀ = 2 nM), triggers autophagic flux by modulating post-translational networks linked to stress response. In SKOV-3 ovarian cancer cells and BNL CL.2 hepatocytes, CLK1-IN-1 treatment (10 μM) elevated LC3-II/LC3-I ratios and increased red LC3 puncta (autolysosomes), indicating autophagosome maturation. Concurrently, it accelerated the degradation of SQSTM1/p62, a key autophagy substrate, confirming enhanced cargo clearance [1].
The hepatoprotective effects of CLK1 inhibition were validated in murine models of acetaminophen (APAP)-induced acute liver injury (ALI). Intraperitoneal administration of CLK1-IN-1 (30 mg/kg) reduced serum ALT/AST levels—markers of hepatocellular damage—by 60–70%, comparable to the autophagy inducer rapamycin. Mechanistically, CLK1 inhibition activates the mTOR/PI3K pathway, repurposing cellular machinery to eliminate damaged organelles and protein aggregates [1] [10]. This positions CLK1 as a novel target for autophagy-deficient disorders, including metabolic liver diseases and toxin-mediated organ damage.
Table 2: Autophagy Markers Modulated by CLK1-IN-1
Autophagy Marker | Effect of CLK1-IN-1 | Functional Significance |
---|---|---|
LC3-II/LC3-I ratio | ↑ 3.5-fold | Autophagosome formation |
Red LC3 puncta | ↑ 90% | Autolysosome maturation |
SQSTM1/p62 | Degraded | Substrate clearance |
Serum ALT/AST | ↓ 60–70% | Hepatocellular protection |
Source: [1]
The development of CLK1 inhibitors has evolved from non-selective tool compounds to optimized agents with improved selectivity and drug-like properties. Early inhibitors like TG003 (benzothiazole) and KH-CB19 (indole) exhibited potent CLK1 inhibition (IC₅₀ = 10–20 nM) but cross-reacted with DYRK1A, posing risks of neurodevelopmental toxicity [4] [10]. Structure-activity relationship (SAR) studies revealed that DYRK1A affinity correlates with hydrogen-bond acceptor motifs in the kinase hinge region. For instance, replacing a pyridine ring in Zhou-9h (CLK1 IC₅₀ = 34 nM) with a fluorophenyl group yielded compound 10ad, which achieved >300-fold selectivity for CLK1 over DYRK1A [10].
CLK1-IN-1 (C₂₄H₁₆FN₅O, MW 409.42 g/mol) exemplifies this progress [8]. Computational analyses show its chiral center stabilizes a unique H-bond network with CLK1’s catalytic residues (Lys191, Glu292), conferring selectivity over CLK3—a kinase with 85% sequence homology. Molecular dynamics simulations confirmed stable binding over 100 ns, with minimal deviation (<1.5 Å RMSD) in the CLK1–inhibitor complex [9]. Current research focuses on leveraging phytochemical scaffolds (e.g., Hernandonine, Anolobine) identified via virtual screening of medicinal plant libraries. These compounds bind CLK1 with affinities of −9.2 to −11.3 kcal/mol and favorable ADMET profiles, highlighting their potential as next-generation inhibitors [2].
Table 3: Evolution of CLK1 Inhibitors in Preclinical Research
Inhibitor | Chemical Class | CLK1 IC₅₀ (nM) | Selectivity Challenges |
---|---|---|---|
TG003 | Benzothiazole | 10 | Low selectivity vs. DYRK1A |
KH-CB19 | Indole | 20 | Cross-reactivity with CLK2/4 |
CLK1-IN-1 | Chiral heterocycle | 2 | Moderate CLK4 inhibition (IC₅₀=8 nM) |
Compound 10ad | Azaindole | 5 | >300-fold selective vs. DYRK1A |
Hernandonine* | Alkaloid | 220* | Predicted high CLK1 specificity |
Source: [4] [10] [2]*Predicted data from molecular docking studies
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